molecular formula C19H21ClN2O3S B2807647 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine CAS No. 694474-62-9

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2807647
CAS No.: 694474-62-9
M. Wt: 392.9
InChI Key: GHSGPYMSJIXEJR-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound that features both benzoyl and sulfonyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2-chlorobenzoyl chloride, followed by sulfonylation with 3,4-dimethylbenzenesulfonyl chloride. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzoyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    4-(3,4-Dimethylbenzenesulfonyl)piperazine:

    1-Benzoyl-4-(benzenesulfonyl)piperazine: Similar structure but without the chlorination and methylation, leading to different reactivity and properties.

Uniqueness

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both chlorobenzoyl and dimethylbenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-7-8-16(13-15(14)2)26(24,25)22-11-9-21(10-12-22)19(23)17-5-3-4-6-18(17)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGPYMSJIXEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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